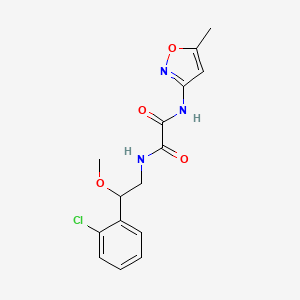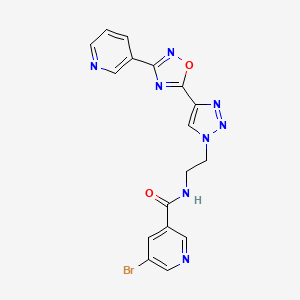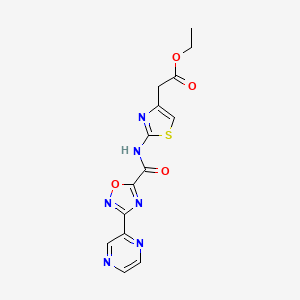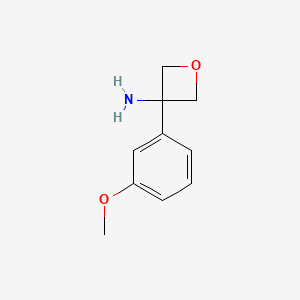![molecular formula C19H16N2O4 B2494929 N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-73-0](/img/structure/B2494929.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as BDI, is a chemical compound that has been widely studied for its potential applications in scientific research. BDI is a synthetic molecule that was first synthesized in 2004 by researchers at the University of California, Berkeley. Since then, BDI has been the subject of numerous studies, and its potential uses in various fields of research have been explored.
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Agents
Research has been dedicated to the synthesis of compounds bearing benzodiazepine, benzimidazole, benzothiazole, and indole moieties, showing potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity. These compounds were synthesized through Claisen–Schmidt condensation and screened for their in-vitro antimicrobial activity using the agar plate diffusion method and for antioxidant activities through various assays (Basavaraj S Naraboli & J. S. Biradar, 2017). Another study focused on benzazole derivatives, which were evaluated for their antimicrobial activity against a range of bacterial and fungal strains, showing some compounds had activity against Staphylococcus epidermidis at lower concentrations (N. Karalı et al., 2004).
Pharmacological Characterization
A specific antagonist ligand of A2B adenosine receptors, MRE 2029-F20, was studied for its binding to human A2B receptors, showing a high affinity and providing a useful tool for the pharmacological characterization of this receptor subtype (P. Baraldi et al., 2004).
Anticonvulsant Activity
Dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylate derivatives were developed as potential anticonvulsants. One compound showed significant anticonvulsant and antioxidant activities, supported by molecular properties prediction data (G. Prasanthi et al., 2013).
Dye-Sensitized Solar Cells
Research into improving photoelectric conversion efficiency of dye-sensitized solar cells through co-sensitization with near-IR absorbing cyanine dye demonstrated that certain molar ratios of dye mixtures could generate higher power conversion efficiencies, indicating a promising method for enhancing the photoelectrical properties of these solar cells (Wenjun Wu et al., 2009).
Anti-inflammatory and Antitumor Properties
The development of novel compounds for potential anti-inflammatory and antitumor applications has also been explored. For example, indol-3-yl-oxoacetamides were synthesized and evaluated as potent cannabinoid receptor type 2 ligands, with certain derivatives showing high potency and selectivity (Rareş-Petru Moldovan et al., 2017). Additionally, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides were prepared and showed promising results in anticancer activity screening (V. Horishny et al., 2020).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-17(13-5-3-4-6-14(13)21(11)2)18(22)19(23)20-12-7-8-15-16(9-12)25-10-24-15/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYOYRZLILLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)

![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494852.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2494854.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2494855.png)






